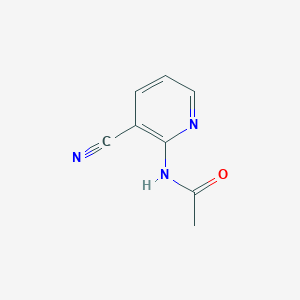

N-(3-cyanopyridin-2-yl)acetamide

説明

“N-(3-cyanopyridin-2-yl)acetamide” is a chemical compound with the CAS Number: 69278-08-6 . It has a molecular weight of 161.16 . The IUPAC name for this compound is N-(3-cyano-2-pyridinyl)acetamide . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of cyanoacetamides like “this compound” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H7N3O/c1-6(12)11-8-7(5-9)3-2-4-10-8/h2-4H,1H3,(H,10,11,12) . This code provides a unique representation of the compound’s molecular structure.

Chemical Reactions Analysis

“this compound” is considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a melting point range of 155-157 degrees Celsius .

科学的研究の応用

Vibrational and Spectroscopic Analysis

N-(3-cyanopyridin-2-yl)acetamide has been studied for its vibrational and spectroscopic properties. Research by Asath et al. (2016) carried out conformational analysis and density functional theory calculations to understand the optimized structure, vibrational frequencies, and molecular properties of the compound. The study highlighted its molecular reactivity and stability, suggesting potential bioactivity, particularly in the context of antidiabetic activity (Asath, Rekha, Premkumar, Mathavan, & Benial, 2016).

Synthesis and Reactivity

The compound has been involved in the synthesis of various derivatives. For instance, Dawood et al. (2011) investigated its reactivity in producing aminopyrazoles and other related compounds, indicating its utility in synthetic organic chemistry and potential for creating diverse bioactive agents (Dawood, Alsenoussi, & Ibrahim, 2011).

Corrosion Inhibition

Yıldırım and Cetin (2008) explored the use of this compound derivatives as corrosion inhibitors. They synthesized various derivatives and tested their efficiency in inhibiting steel corrosion in acidic and oil mediums, demonstrating its potential in industrial applications (Yıldırım & Cetin, 2008).

Biological and Medicinal Applications

Research has also delved into the biological and medicinal applications of this compound derivatives. Abdel-Raheem et al. (2021) synthesized specific compounds for their insecticidal activity, comparing their efficacy with known insecticides (Abdel-Raheem, El-Dean, Hassanien, El-Sayed, Sayed, & Abd-Ella, 2021). Additionally, Menciu et al. (1999) synthesized N-(pyridin-4-yl)-(indol-3-yl)acetamides as antiallergic agents, demonstrating their potency in inhibiting allergic reactions (Menciu, Duflos, Fouchard, Le Baut, Emig, Achterrath, Szelenyi, Nickel, Schmidt, Kutscher, & Günther, 1999).

Safety and Hazards

The safety information for “N-(3-cyanopyridin-2-yl)acetamide” includes several hazard statements such as H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

将来の方向性

Research into compounds like “N-(3-cyanopyridin-2-yl)acetamide” is ongoing. For instance, a novel series of hybrid compounds comprising quinazolin-4-one and 3-cyanopyridin-2-one structures has been developed, with dual inhibitory actions on both EGFR and BRAF V600E . These hybrid compounds were tested in vitro against four different cancer cell lines, showing promising results . This suggests that “this compound” and similar compounds may have potential applications in the development of new therapeutic agents.

作用機序

Target of Action

N-(3-cyanopyridin-2-yl)acetamide is a synthetic compound that has been found to have significant effects on wound healing . The primary targets of this compound are the cells involved in the wound healing process, such as keratinocytes, fibroblasts, and macrophages .

Mode of Action

The compound interacts with its targets by decreasing lipid peroxidation and increasing antioxidant effects . This interaction results in changes in the wound healing process, promoting both the healing process and antioxidant capacity of wound tissue .

Biochemical Pathways

The compound affects the biochemical pathways related to wound healing. It increases the levels of nitric oxide (NOx), glutathione (GSH), and ascorbic acid (AA), and reduces the levels of thiobarbituric acid-reactive substances (TBARs), which are markers of lipid peroxidation . These changes in biochemical pathways lead to downstream effects such as accelerated wound closure .

Pharmacokinetics

The compound has been applied topically to wounds in experimental settings, suggesting that it may have good bioavailability when administered in this manner .

Result of Action

The application of this compound to wounds has been found to significantly accelerate wound closure compared to untreated wounds . This suggests that the compound has a positive effect on the wound healing process. Additionally, the compound has been found to have promising antitumor activity against the liver carcinoma cell line (HEPG2) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound has been applied topically to wounds in a controlled environment

生化学分析

Biochemical Properties

N-(3-cyanopyridin-2-yl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are essential for understanding the compound’s role in biochemical processes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects. Additionally, the compound can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes. These effects on cellular metabolism and gene expression highlight the compound’s potential as a therapeutic agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, the compound binds to specific enzymes, inhibiting their activity and thereby affecting the metabolic pathways they regulate. This inhibition can lead to a decrease in the production of certain metabolites, which in turn affects cellular function. Additionally, the compound’s interaction with regulatory proteins can lead to changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression .

特性

IUPAC Name |

N-(3-cyanopyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6(12)11-8-7(5-9)3-2-4-10-8/h2-4H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQJJMNVXNHAMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC=N1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69278-08-6 | |

| Record name | N-(3-cyanopyridin-2-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Bicyclo[2.2.1]hept-5-en-2-ylquinoline-4-carboxylic acid](/img/structure/B2991323.png)

![Methyl 2-[2-[2-(naphthalen-1-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2991333.png)

![2,9-Dioxadispiro[2.0.44.33]undecane](/img/structure/B2991335.png)

![(5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2991339.png)

![Lithium(1+) ion [1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2991341.png)